N-(1,2,4-triazol-4-yl)cycloheptanimine

Description

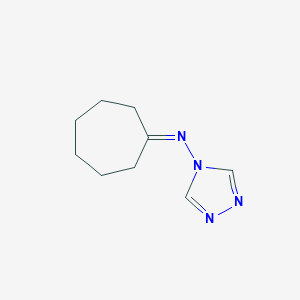

N-(1,2,4-Triazol-4-yl)cycloheptanimine is a heterocyclic compound featuring a 1,2,4-triazole ring linked to a cycloheptanimine moiety. The 1,2,4-triazole group is known for its versatility in medicinal chemistry and materials science due to its ability to participate in hydrogen bonding and coordination with metals . The cycloheptanimine substituent introduces a seven-membered ring system, which may influence steric and electronic properties compared to smaller or bulkier substituents.

Properties

CAS No. |

326026-64-6 |

|---|---|

Molecular Formula |

C9H14N4 |

Molecular Weight |

178.23g/mol |

IUPAC Name |

N-(1,2,4-triazol-4-yl)cycloheptanimine |

InChI |

InChI=1S/C9H14N4/c1-2-4-6-9(5-3-1)12-13-7-10-11-8-13/h7-8H,1-6H2 |

InChI Key |

WUKLXKBMAFRNKC-UHFFFAOYSA-N |

SMILES |

C1CCCC(=NN2C=NN=C2)CC1 |

Canonical SMILES |

C1CCCC(=NN2C=NN=C2)CC1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Varied Triazole Isomerism

The position of substituents on the triazole ring significantly impacts molecular properties. For example, N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl) acetamide (Compound 6m, ) contains a 1,2,3-triazole ring, whereas the target compound features 1,2,4-triazole. The 1,2,4-triazole isomer is more thermally stable and exhibits stronger hydrogen-bonding capacity due to nitrogen atom positioning, which may enhance crystallinity or ligand efficiency in coordination complexes .

Key Data Table: Structural and Functional Comparisons

Research Findings and Implications

- Biological Activity : While thienyl- and aryl-substituted triazoles show promising antimicrobial activity (), the cycloheptanimine group’s hydrophobicity may require structural optimization for drug development.

- Material Science : The rigidity of methoxyphenyl substituents () favors crystallinity, whereas cycloheptanimine’s flexibility might benefit dynamic systems like supramolecular assemblies.

- Synthetic Challenges : The synthesis of this compound may require tailored cycloaddition or imine formation strategies, similar to those used for methoxyphenyl analogs ().

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.